molecular formula C7H5N3O B12288513 Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

Cat. No.: B12288513
M. Wt: 147.13 g/mol
InChI Key: CZOGJRZETBFPSR-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused ring structure, which includes a pyrrole ring and a triazine ring. It is a key intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring . For example, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using a two-vessel-operated process. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications. The process involves the careful control of reaction conditions, including temperature, pressure, and the addition of reagents .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .

Properties

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-7-2-1-6-3-8-5-9-10(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOGJRZETBFPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC=NN2C(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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